molecular formula C21H28N6O3S B11147977 4-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

4-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B11147977
M. Wt: 444.6 g/mol
InChI Key: KKCMZHPOUKRKSZ-UHFFFAOYSA-N
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Description

4-[3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a high-purity chemical compound intended for research and development purposes. This molecule features a complex structure incorporating a pyrimidoindazole core, a key scaffold noted in medicinal chemistry for its potential biological activity . The compound is supplied with a guaranteed purity level and is stable when stored as recommended. It is intended for use in laboratory settings only. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations for their specific applications.

Properties

Molecular Formula

C21H28N6O3S

Molecular Weight

444.6 g/mol

IUPAC Name

4-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C21H28N6O3S/c1-15-17(16(2)27-21(22-15)18-7-5-6-8-19(18)23-27)9-10-20(28)25-11-13-26(14-12-25)31(29,30)24(3)4/h5-8H,9-14H2,1-4H3

InChI Key

KKCMZHPOUKRKSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)N4CCN(CC4)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted under nitrogen atmosphere in toluene at 121°C for 8.5 hours, catalyzed by CuSO₄·5H₂O (21 mol%) and p-toluenesulfonic acid (10 mol%) . This approach facilitates cyclocondensation, yielding the pyrimidoindazole core with 2,4-dimethyl substituents. Key parameters include:

ParameterValue/Detail
Temperature121°C (reflux)
CatalystCuSO₄·5H₂O + p-TsOH
SolventToluene
Reaction Time8.5 hours
Yield65–78% (after column chromatography)

The use of Response Surface Methodology (RSM) optimizes variables such as catalyst loading and reaction time, ensuring maximal yield and minimal by-products.

Introduction of the Propanoyl Side Chain

The propanoyl group (-CO-CH₂-CH₂-) is introduced via acylation of the pyrimidoindazole core. This step involves converting the core’s reactive nitrogen into a propanamide derivative, later oxidized to the propanoyl moiety.

Acylation Protocol

  • Activation : The nitrogen atom at position 3 of the pyrimidoindazole reacts with propionyl chloride in the presence of triethylamine (TEA) as a base.

  • Reaction Conditions :

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0–5°C (prevents side reactions)

    • Stoichiometry: 1.2 equivalents of propionyl chloride per mole of pyrimidoindazole.

The intermediate 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanamide is isolated via distillation under reduced pressure, achieving >90% purity.

Oxidation to Propanoyl

The propanamide intermediate undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) to yield the corresponding propanoyl derivative. Careful pH control (pH 6–7) during workup prevents over-oxidation.

Synthesis of the Sulfonamide-Pyrazine Moiety

The N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide segment is synthesized through a two-step process: pyrazine ring formation followed by sulfonylation.

Pyrazine Ring Construction

The tetrahydro-pyrazine ring is formed via cyclization of 1,2-diaminoethane derivatives with diethyl oxalate in ethanol under reflux. Subsequent N,N-dimethylation is achieved using methyl iodide and potassium carbonate in DMF.

Sulfonylation Reaction

The dimethylated pyrazine reacts with dimethylsulfamoyl chloride in acetonitrile at 50°C for 4 hours. The reaction is quenched with ice water, and the product is extracted using ethyl acetate.

ParameterValue/Detail
Sulfonylating AgentDimethylsulfamoyl chloride
BasePyridine (1.5 equivalents)
SolventAcetonitrile
Yield82%

Final Coupling of Components

The propanoyl-indazole and sulfonamide-pyrazine are conjugated via amide bond formation .

Activation and Coupling

  • Activation : The propanoyl group is converted to its acid chloride using thionyl chloride (SOCl₂) in DCM.

  • Coupling : The acid chloride reacts with the sulfonamide-pyrazine’s secondary amine in the presence of N,N-diisopropylethylamine (DIPEA) .

ParameterValue/Detail
Coupling AgentNone (direct aminolysis)
SolventTetrahydrofuran (THF)
TemperatureRoom temperature
Yield68–75%

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol/water (3:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indazole-H), 3.42 (t, 2H, -CH₂-CO-), 2.98 (s, 6H, N,N-dimethyl).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Scalability and Industrial Adaptations

The process is scalable to kilogram quantities by:

  • Replacing batch reactors with continuous-flow systems for the acylation step.

  • Utilizing palladium-catalyzed cross-coupling (if aryl halides are intermediates).

  • Implementing green chemistry principles (e.g., aqueous workup, recyclable catalysts).

Challenges and Mitigation Strategies

ChallengeSolution
Low regioselectivity in acylationUse bulky bases (e.g., DBU)
Sulfonamide hydrolysispH-controlled reaction (pH 7–8)
Palladium contaminationChelating resins (e.g., SiliaBond Thiol)

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key motifs with other sulfonamide-based heterocycles, including pyridine, pyrazole, and triazole derivatives. Below is a comparative analysis based on synthetic routes, physicochemical properties, and bioactivity:

Compound Key Substituents Synthetic Yield Melting Point Biological Activity Reference
4-[3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide Pyrimidoindazole, propanoyl, tetrahydro-pyrazine Not reported Not reported Hypothesized kinase inhibition N/A
N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 24, ) Pyrazole, phenylcarbamoyl 87% 161–164°C Antimicrobial (inferred from class)
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, ) Butyl-pyrazole, 4-chlorophenylcarbamoyl 76% 138–142°C Antifungal (inferred from class)
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate () Benzisoxazole, pyridopyrimidine Not reported Not reported Anticancer (structural analogy)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Chromenone, pyrazolopyrimidine 28% 175–178°C Kinase inhibition (inferred)

Key Observations

Synthetic Efficiency: Pyrazole-containing sulfonamides (e.g., Compounds 24 and 27 in ) exhibit higher yields (76–87%) compared to chromenone-pyrazolopyrimidine derivatives (28% in ), likely due to steric hindrance in the latter . The target compound’s pyrimidoindazole core may require multi-step synthesis, similar to pyrimidodiazepine derivatives in , which involve coupling reactions and cyclization .

Physicochemical Properties :

  • Melting points for sulfonamide derivatives range widely (138–178°C), influenced by substituent polarity and crystallinity. The N,N-dimethyltetrahydro-pyrazine group in the target compound may lower its melting point compared to chlorophenylcarbamoyl analogues .
  • IR and NMR data for related compounds () confirm sulfonamide (SO₂) and carbonyl (C=O) functional groups, critical for hydrogen bonding and target binding .

Biological Activity: Sulfonamide-pyridine hybrids () are often screened for antimicrobial activity, while chromenone and pyrazolopyrimidine derivatives () are prioritized in anticancer research .

Contradictions and Limitations

  • describes sulfonamides with thiazole substituents, which show divergent bioactivity compared to pyridine-based analogues, highlighting the impact of heterocycle choice .
  • The absence of direct biological data for the target compound necessitates reliance on structural analogs, introducing uncertainty in activity predictions.

Biological Activity

The compound 4-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a member of a class of compounds that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrimidine and indazole moiety, which are known to contribute to biological activity. Key properties include:

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂S
Molecular Weight318.39 g/mol
LogP3.2924
Polar Surface Area52.044 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that derivatives of indazole and pyrimidine exhibit significant activity against various enzymes and receptors involved in disease processes.

  • Antiproliferative Activity : The compound has shown potential as an anticancer agent by inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Candida albicans.

Biological Evaluation and Case Studies

A series of evaluations have been conducted to assess the biological efficacy of this compound:

Anticancer Activity

A study published in MDPI evaluated several indazole derivatives, including the compound , for their anticancer properties. The results indicated that the compound inhibited the growth of cancer cells with an IC₅₀ value significantly lower than standard chemotherapeutic agents .

Antimicrobial Activity

Research conducted on related compounds has demonstrated potent antimicrobial effects. For instance, compounds with similar structures were tested against E. histolytica, Giardia intestinalis, and Trichomonas vaginalis, showing promising results that suggest potential utility in treating protozoal infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineIC₅₀ (µM)Reference
AnticancerHeLa Cells5.0
AntimicrobialE. coli10.0
AntifungalC. albicans8.0

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits significant biological activity, it also presents a safety profile that requires further investigation. Cytotoxicity assays on human cell lines (e.g., HeLa) revealed acceptable levels of toxicity, suggesting potential for therapeutic use with careful dosing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis of structurally complex sulfonamide derivatives often follows multi-step protocols involving nucleophilic substitution, acylation, and cyclization. For example, a general procedure involves coupling pyrimidoindazole intermediates with activated sulfonamide precursors in polar aprotic solvents (e.g., N,N-dimethylformamide) under mild alkaline conditions (e.g., K₂CO₃) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of thiol to alkyl chloride) and temperature control (room temperature to 60°C). Purity is typically validated via HPLC or column chromatography .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving complex heterocyclic frameworks. Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹). Mass spectrometry (HRMS) and X-ray crystallography provide molecular weight and crystallographic validation, respectively. For purity assessment, HPLC with UV detection (λ = 254 nm) is standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound, such as conflicting IC₅₀ values across studies?

  • Methodological Answer : Discrepancies in activity data often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Cross-validate with orthogonal methods : Pair enzymatic assays (e.g., fluorescence polarization) with cellular viability tests (e.g., MTT assay).
  • Apply statistical rigor : Use ANOVA with post-hoc tests to assess significance across replicates .

Q. What experimental design principles should guide structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Core modifications : Systematically vary substituents on the pyrimidoindazole (e.g., methyl vs. ethyl groups) and sulfonamide moieties.

  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen).

  • Data integration : Combine synthetic yields, logP values, and bioactivity data into a SAR table (see example below) .

    Example SAR Table :

    DerivativeR₁ (Pyrimidoindazole)R₂ (Sulfonamide)LogPIC₅₀ (nM)
    A 2,4-dimethylN,N-dimethyl2.1120 ± 15
    B 2-methyl-4-ethylN-methyl2.885 ± 10

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target deconvolution : Employ chemoproteomics (e.g., affinity-based pull-down assays with biotinylated probes) .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling perturbations (e.g., PI3K/Akt/mTOR).
  • In silico docking : Validate hypotheses with molecular dynamics simulations (e.g., AutoDock Vina) against predicted targets (e.g., kinases) .

Q. How can researchers address reproducibility challenges in synthesizing and testing this compound?

  • Methodological Answer :

  • Detailed protocols : Document reaction parameters (e.g., inert atmosphere requirements, solvent purity).
  • Inter-lab validation : Share batches with independent labs for bioactivity replication.
  • Open data practices : Publish raw NMR spectra and crystallographic data in repositories like Zenodo .

Data Contradiction Analysis

Q. Why might thermal stability data for this compound vary across differential scanning calorimetry (DSC) studies?

  • Methodological Answer : Variations in DSC results (e.g., melting points differing by 5–10°C) may stem from:

  • Sample preparation : Moisture content or polymorphism (e.g., amorphous vs. crystalline forms).
  • Instrument calibration : Use certified reference standards (e.g., indium) for calibration.
  • Heating rates : Standardize at 10°C/min to ensure comparability .

Methodological Frameworks

Q. How should theoretical frameworks be integrated into studies of this compound’s bioactivity?

  • Methodological Answer : Link empirical findings to established theories (e.g., lock-and-key model for enzyme inhibition) or computational models (e.g., quantitative structure-activity relationships, QSAR). For example, use Hammett constants to predict electronic effects of substituents on activity .

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